(5Z)-5,11-Dihydro-5-(3-hydroxypropylidene)-10H-dibenzo[a,d]cyclohepten-10-one
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Overview
Description
“(5Z)-5,11-Dihydro-5-(3-hydroxypropylidene)-10H-dibenzo[a,d]cyclohepten-10-one” is a chemical compound. However, there is limited information available about this specific compound12. It seems to be related to “10,11-DIHYDRO-5H-DIBENZO(A,D)CYCLOHEPTEN-5-ONE OXIME” and “5H-DIBENZO(A,D)CYCLOHEPTEN-5-ONE OXIME”, which are provided by Sigma-Aldrich12.
Synthesis Analysis
Unfortunately, there is no specific information available on the synthesis of “(5Z)-5,11-Dihydro-5-(3-hydroxypropylidene)-10H-dibenzo[a,d]cyclohepten-10-one”. However, a related compound, “3-(5H-Dibenzo[a,d]cyclohepten-5-ylidene)-N,N-Dimethyl-1-propanamine”, has been synthesized and characterized3.Molecular Structure Analysis
The molecular structure of “(5Z)-5,11-Dihydro-5-(3-hydroxypropylidene)-10H-dibenzo[a,d]cyclohepten-10-one” is not directly available. However, the structure of a related compound, “5H-Dibenzo[a,d]cyclohepten-5-one”, is available4. It has a molecular weight of 206.23934.Chemical Reactions Analysis
There is no specific information available on the chemical reactions of “(5Z)-5,11-Dihydro-5-(3-hydroxypropylidene)-10H-dibenzo[a,d]cyclohepten-10-one”.Physical And Chemical Properties Analysis
The physical and chemical properties of “(5Z)-5,11-Dihydro-5-(3-hydroxypropylidene)-10H-dibenzo[a,d]cyclohepten-10-one” are not directly available. However, a related compound, “5H-Dibenzo[a,d]cyclohepten-5-one”, has a molecular weight of 206.23934.Scientific Research Applications
Environmental Impact and Fate of Related Compounds
- Parabens, structurally related to the compound of interest due to the presence of hydroxybenzoic acid moieties, have been extensively studied for their environmental fate and behavior. Research highlights their occurrence in aquatic environments, indicating that while they are biodegradable, they persist in surface waters and sediments due to continuous introduction. This persistence raises concerns about their potential as weak endocrine disrupters, although controversy surrounds their health effects (Haman et al., 2015).
Pharmacological Properties of Structurally Similar Compounds
- Maprotiline, a compound with a structure related to the dibenzo[a,d]cyclohepten backbone, is noted for its pharmacological properties, particularly as an antidepressant. It showcases the therapeutic potential of such structures in treating mental depressive states. While maprotiline's primary value is in its sedative and tranquillizing properties without significant cardiovascular effects in humans, it underlines the chemical class's potential for central nervous system applications (Pinder et al., 1977).
Toxicological Studies and Human Health Implications
- The safety and toxicological profile of methyl paraben, another compound sharing the hydroxybenzoic acid element, provides insights into the potential human health implications of chemically related substances. Methyl paraben is widely used as an antimicrobial preservative and has been shown to be practically non-toxic through oral and parenteral routes, with no evidence of accumulation or significant adverse effects in humans. These findings suggest that compounds with related structures may also exhibit a favorable safety profile, although individual assessments are necessary (Soni et al., 2002).
Safety And Hazards
There is no specific safety and hazard information available for “(5Z)-5,11-Dihydro-5-(3-hydroxypropylidene)-10H-dibenzo[a,d]cyclohepten-10-one”. However, Sigma-Aldrich provides a related compound, “5H-DIBENZO(A,D)CYCLOHEPTEN-5-ONE OXIME”, as part of a collection of rare and unique chemicals. They do not collect analytical data for this product and the buyer assumes responsibility to confirm product identity and/or purity2.
Future Directions
There is no specific information available on the future directions of “(5Z)-5,11-Dihydro-5-(3-hydroxypropylidene)-10H-dibenzo[a,d]cyclohepten-10-one”. However, the study of related compounds, such as “5H-dibenzo[a,d]cyclohepten-5-one”, is ongoing and may provide insights into potential applications and directions for this compound5.
properties
IUPAC Name |
(2Z)-2-(3-hydroxypropylidene)tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaen-9-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O2/c19-11-5-10-15-14-7-2-1-6-13(14)12-18(20)17-9-4-3-8-16(15)17/h1-4,6-10,19H,5,11-12H2/b15-10- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNXGUCKNAOWWIX-GDNBJRDFSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C(=CCCO)C3=CC=CC=C3C1=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C2=CC=CC=C2/C(=C/CCO)/C3=CC=CC=C3C1=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10435405 |
Source
|
Record name | FT-0666881 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10435405 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(5Z)-5,11-Dihydro-5-(3-hydroxypropylidene)-10H-dibenzo[a,d]cyclohepten-10-one | |
CAS RN |
156458-89-8 |
Source
|
Record name | FT-0666881 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10435405 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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